molecular formula C21H21NO6 B11253076 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B11253076
M. Wt: 383.4 g/mol
InChI Key: ZJIZNRNXNQOSHC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a dimethoxyphenyl group, a methyl group, and a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-16(15)28-20(23)19(12)13-6-8-17(25-4)18(10-13)26-5/h6-11H,1-5H3

InChI Key

ZJIZNRNXNQOSHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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